Vanadium carbonyl

Catalog No.
S592247
CAS No.
20644-87-5
M.F
C6O6V
M. Wt
219 g/mol
Availability
Inquiry
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Vanadium carbonyl

CAS Number

20644-87-5

Product Name

Vanadium carbonyl

IUPAC Name

carbon monoxide;vanadium

Molecular Formula

C6O6V

Molecular Weight

219 g/mol

InChI

InChI=1S/6CO.V/c6*1-2;

InChI Key

BVSRFQDQORQURQ-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V]

Hexacarbonylvanadium is a metal carbonyl and a vanadium coordination entity.

Vanadium carbonyl, specifically vanadium hexacarbonyl, is an inorganic compound with the formula V CO 6\text{V CO }_6. It appears as a blue-black volatile solid and is notable for being a rare example of a homoleptic metal carbonyl that is paramagnetic. This compound exhibits unique electronic properties, having 17 valence electrons, which is atypical since most metal carbonyls follow the 18-electron rule. The structure of vanadium hexacarbonyl adopts an octahedral geometry, similar to that of chromium hexacarbonyl, although they differ in their electron counts .

Vanadium hexacarbonyl is thermally unstable and can undergo several reactions:

  • Reduction: It can be reduced to the monoanion V CO 6\text{V CO }_6^-, which has been extensively studied.
  • Substitution Reactions: Vanadium hexacarbonyl is susceptible to substitution by various ligands, particularly tertiary phosphines, leading to disproportionation reactions.
  • Formation of Complexes: It reacts with cyclopentadienyl anions to form complexes such as (C5H5)V CO 4(\text{C}_5\text{H}_5)\text{V CO }_4, which are known as "piano stool" complexes due to their structural resemblance .

Vanadium hexacarbonyl can be synthesized through a two-step process:

  • Reduction of Vanadium Trichloride: Vanadium trichloride (VCl3\text{VCl}_3) is reduced using metallic sodium under high-pressure carbon monoxide (approximately 200 atm) at elevated temperatures (around 160 °C). The reaction typically occurs in diglyme solvent:
    4Na+VCl3+6CO+2diglyme[Na diglyme 2][V CO 6]+3NaCl4\text{Na}+\text{VCl}_3+6\text{CO}+2\text{diglyme}\rightarrow [\text{Na diglyme }_2][\text{V CO }_6]+3\text{NaCl}
  • Oxidation of the Monoanion: The resulting monoanion can then be oxidized with a suitable acid:
    2V CO 6+2H3PO42V CO 6+H2+2H2PO42\text{V CO }_6^-+2\text{H}_3\text{PO}_4\rightarrow 2\text{V CO }_6+\text{H}_2+2\text{H}_2\text{PO}_4^-

This method highlights the compound's sensitivity to environmental conditions during synthesis .

Vanadium carbonyl has several applications, primarily in the field of organometallic chemistry and catalysis:

  • Catalysts: It serves as a catalyst in various organic transformations due to its ability to facilitate electron transfer reactions.
  • Material Science: Its unique properties make it useful in developing advanced materials and nanostructures.
  • Research Tool: As a paramagnetic species, vanadium hexacarbonyl is utilized in studies related to electron transfer and coordination chemistry .

Studies on vanadium carbonyl's interactions focus on its reactivity and stability in various environments. Research has shown that vanadium complexes can participate in redox reactions, influencing oxidative and reductive transformations. The electron-transfer capabilities of these complexes make them valuable in synthetic organic chemistry and materials science applications .

Similar Compounds: Comparison

Several compounds share similarities with vanadium carbonyl, particularly other metal carbonyls. Here are some notable examples:

CompoundFormulaValence ElectronsCoordination GeometryUnique Features
Chromium HexacarbonylCr CO 6\text{Cr CO }_618OctahedralFollows the 18-electron rule; stable
Molybdenum HexacarbonylMo CO 6\text{Mo CO }_618OctahedralSimilar structure; high stability
Tungsten HexacarbonylW CO 6\text{W CO }_618OctahedralHigh electron density; catalytically active
Niobium HexacarbonylNb CO 6\text{Nb CO }_6^-17OctahedralAnionic form; similar reactivity

Vanadium carbonyl's uniqueness lies in its paramagnetic nature and its status as a rare example of a metal carbonyl with only 17 valence electrons, making it distinct from its heavier homologues which typically adhere to the more common 18-electron configuration .

Vanadium carbonyl, also known as vanadium hexacarbonyl, is represented by the molecular formula V(CO)6 [1] [2]. This compound consists of a central vanadium atom coordinated to six carbon monoxide ligands [3]. The molecular weight of vanadium carbonyl is 219.00 g/mol, with a percent composition of carbon (32.91%), oxygen (43.83%), and vanadium (23.26%) [5]. The compound is a blue-black volatile solid that appears as blue-green pyrophoric crystals when isolated [5] [9].

Vanadium carbonyl is particularly noteworthy in the field of organometallic chemistry as it represents a rare example of a stable 17-electron complex that does not follow the 18-electron rule typically observed in transition metal carbonyls [2] [6]. This unique electronic configuration contributes to its distinctive structural and chemical properties [2]. The compound is formally described as containing vanadium in the zero oxidation state, with the six carbonyl ligands each contributing two electrons to the metal center [3] [9].

Octahedral Coordination Geometry

Vanadium carbonyl adopts an octahedral coordination geometry around the central vanadium atom [1] [2]. In this arrangement, the six carbon monoxide ligands are positioned at the vertices of an octahedron with the vanadium atom at the center [1]. The octahedral geometry provides maximum separation between the ligands, minimizing steric repulsion while optimizing orbital overlap between the vanadium atom and the carbon monoxide ligands [6] [19].

Despite its adherence to octahedral geometry, V(CO)6 exhibits slight distortions from perfect octahedral symmetry [1] [2]. High-resolution crystallographic studies have revealed that the molecule is not perfectly symmetrical, with variations in the vanadium-carbon bond lengths that create a slightly distorted octahedral structure [1] [13]. This distortion is attributed to the electronic configuration of the vanadium atom and its interaction with the carbon monoxide ligands through metal-to-ligand back-bonding [6] [16].

The octahedral geometry of vanadium carbonyl is consistent with other hexacarbonyl complexes of transition metals, such as chromium hexacarbonyl [Cr(CO)6], though the electronic structures differ significantly due to vanadium carbonyl's 17-electron configuration compared to the 18-electron configuration of chromium hexacarbonyl [2] [25].

Crystallographic Studies

Crystallographic investigations of vanadium carbonyl have provided detailed insights into its three-dimensional structure [1] [2]. High-resolution X-ray crystallography has been instrumental in elucidating the precise arrangement of atoms within the molecule and confirming its slightly distorted octahedral geometry [1] [13]. These studies have revealed that the molecule crystallizes in a structure that accommodates the electronic and steric requirements of the metal-ligand interactions [2].

The crystallographic data indicates that vanadium carbonyl exhibits a slight tetragonal distortion from perfect octahedral symmetry [1] [13]. This distortion is characterized by two trans vanadium-carbon bonds that differ in length from the remaining four equatorial bonds [1]. The solid-state structure of vanadium carbonyl has been studied extensively, revealing that it appears black in the solid state due to a broad weak electronic absorption centered at approximately 580 nm (17,250 cm-1) [30]. This coloration is attributed to solid-state excitation processes rather than single-molecule properties [30].

X-ray diffraction studies have also provided valuable information about the packing arrangement of vanadium carbonyl molecules in the crystalline state, showing how intermolecular forces influence the overall structure of the solid material [2] [13]. These studies have contributed significantly to understanding the relationship between the molecular structure and the macroscopic properties of vanadium carbonyl [13].

Bond Length Analysis and Distortion Patterns

Detailed analysis of bond lengths in vanadium carbonyl reveals a distinctive pattern of distortion from perfect octahedral symmetry [1] [2]. High-resolution X-ray crystallography indicates that the molecule has two trans vanadium-carbon bonds that are slightly shorter than the four equatorial bonds [1]. Specifically, the two axial vanadium-carbon distances measure approximately 1.993(2) Å, while the four equatorial vanadium-carbon distances are about 2.005(2) Å [1] [2].

This slight distortion pattern is significant as it reflects the electronic structure of the vanadium atom and its interaction with the carbon monoxide ligands [2] [6]. The distortion can be attributed to the Jahn-Teller effect, which is common in complexes with electronically degenerate ground states [13]. In vanadium carbonyl, the 17-electron configuration leads to an unpaired electron that influences the molecular geometry through this effect [2] [6].

The vanadium-carbon bond lengths in V(CO)6 differ from those in its reduced form, the vanadium carbonyl anion [V(CO)6]− [2] [29]. Interestingly, despite V(−I) being a larger ion than V(0), the vanadium-carbon distances in [V(CO)6]− are approximately 0.07 Å shorter than in the neutral precursor [2]. This difference in bond lengths between V(CO)6 and [V(CO)6]− (200 pm and 193 pm, respectively) highlights the impact of electronic configuration on molecular structure [29].

Bond TypeBond Length (Å)Complex
V-C (axial)1.993(2)V(CO)6
V-C (equatorial)2.005(2)V(CO)6
V-C1.923[V(CO)6]−
C-O~1.17V(CO)6

Comparative Analysis with Other Metal Carbonyls

Vanadium carbonyl exhibits several structural similarities and differences when compared to other metal carbonyl complexes [2] [16]. Like other hexacarbonyl complexes such as chromium hexacarbonyl [Cr(CO)6], vanadium carbonyl adopts an octahedral geometry [1] [25]. However, a key distinction lies in their electronic configurations: V(CO)6 has 17 valence electrons, whereas Cr(CO)6 follows the 18-electron rule [2] [25].

The crystallographic data for chromium hexacarbonyl reveals Cr-C and C-O distances of 1.916 Å and 1.171 Å, respectively [25]. In comparison, vanadium carbonyl has slightly longer V-C bonds (1.993-2.005 Å), reflecting differences in atomic radii and electronic structure between vanadium and chromium [1] [25]. This variation in metal-carbon bond lengths across different metal carbonyls correlates with the strength of metal-to-ligand back-bonding, which influences the overall stability of these complexes [16].

Another notable comparison is between vanadium carbonyl and its reduced form, the vanadium carbonyl anion [V(CO)6]− [2] [4]. Despite the increased negative charge, the V-C bonds in the anion are shorter (approximately 1.93 Å) than in the neutral complex [2] [29]. This counterintuitive observation is explained by enhanced metal-to-ligand back-bonding in the anion, which strengthens the V-C bonds while weakening the C-O bonds [16] [29].

The infrared stretching frequencies of carbon monoxide in various metal carbonyls provide further insights into their bonding characteristics [16] [29]. Free carbon monoxide exhibits a stretching frequency of 2143 cm-1, while this frequency is reduced to 1860 cm-1 in [V(CO)6]−, 2000 cm-1 in [Cr(CO)6]−, and 2090 cm-1 in [Mn(CO)6]− [29]. These differences reflect variations in the extent of metal-to-ligand back-bonding across the series [16] [29].

Dates

Last modified: 02-18-2024

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